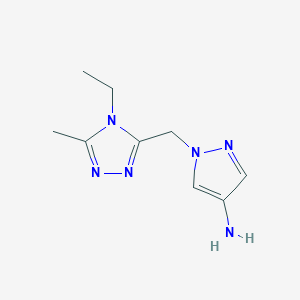
2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid is an organic compound with the molecular formula C8H12F2O3 It is characterized by the presence of two fluorine atoms, a hydroxyl group, and a cyclopentyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid typically involves the introduction of fluorine atoms into the cyclopentyl ring. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups such as chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products:
Oxidation: Formation of 2,2-Difluoro-2-(1-oxo-2-methylcyclopentyl)acetic acid.
Reduction: Formation of 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)methanol.
Substitution: Formation of 2,2-Dichloro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials with enhanced chemical resistance or specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparación Con Compuestos Similares
- 2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid
- 2,2-Difluoro-2-(1-hydroxycyclopentyl)acetic acid
- 2,2-Difluoro-2-(1-hydroxy-2-ethylcyclopentyl)acetic acid
Comparison: Compared to similar compounds, 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid is unique due to the presence of the methyl group on the cyclopentyl ring. This structural difference can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C8H12F2O3 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid |
InChI |
InChI=1S/C8H12F2O3/c1-5-3-2-4-7(5,13)8(9,10)6(11)12/h5,13H,2-4H2,1H3,(H,11,12) |
Clave InChI |
STNJCBGNZUISQM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC1(C(C(=O)O)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


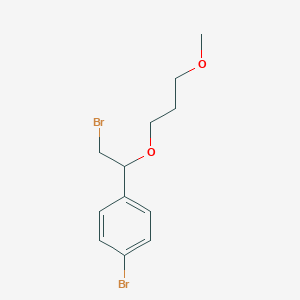
![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)
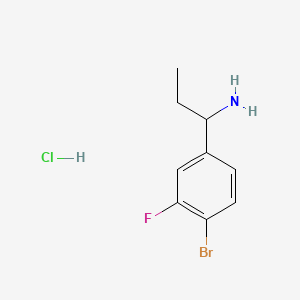
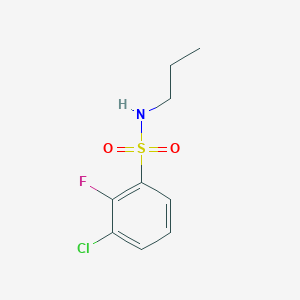
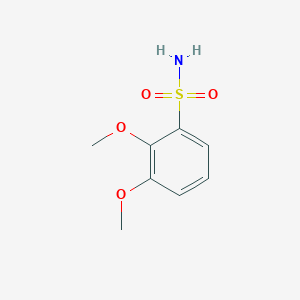

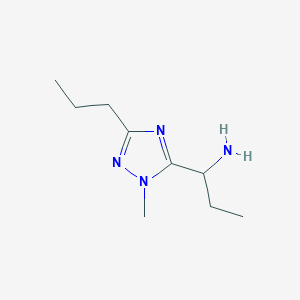
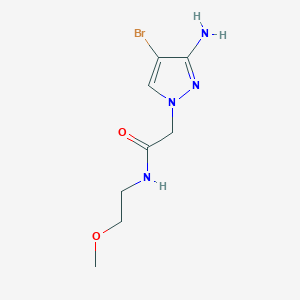
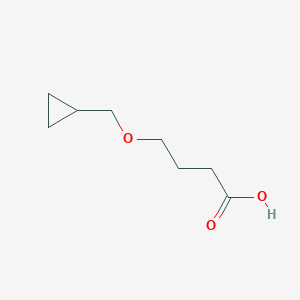
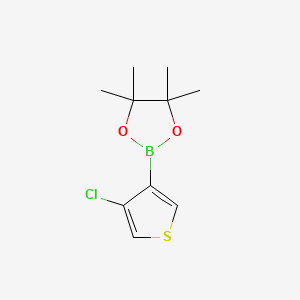
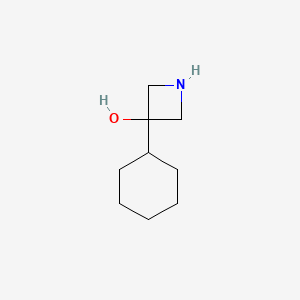
![6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13630421.png)
